Sodium Channel inhibitor 1
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Overview
Description
Sodium Channel Inhibitor 1 is a compound designed to selectively inhibit sodium channels, particularly the NaV1.6 subtype. Sodium channels are crucial for the initiation and propagation of action potentials in neurons and other excitable cells. By inhibiting these channels, this compound can modulate neuronal excitability and has potential therapeutic applications in conditions such as epilepsy and pain management .
Preparation Methods
The synthesis of Sodium Channel Inhibitor 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically require precise control of reaction conditions such as temperature, pH, and solvent choice. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sodium Channel Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of different derivatives of the inhibitor. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Sodium Channel Inhibitor 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and functions of sodium channels.
Biology: Helps in understanding the role of sodium channels in cellular processes.
Medicine: Potential therapeutic applications in treating epilepsy, pain, and other neurological disorders.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Sodium Channel Inhibitor 1 exerts its effects by binding to the sodium channels and stabilizing them in an inactivated state. This prevents the influx of sodium ions, thereby reducing neuronal excitability. The molecular targets include the NaV1.6 channels, and the pathways involved are related to the modulation of action potentials and neuronal signaling .
Comparison with Similar Compounds
Sodium Channel Inhibitor 1 is unique in its selectivity for the NaV1.6 subtype, which distinguishes it from other sodium channel inhibitors. Similar compounds include:
Lidocaine: A local anesthetic that inhibits sodium channels but lacks selectivity for specific subtypes.
Phenytoin: An anticonvulsant that inhibits sodium channels but is less selective compared to this compound.
Carbamazepine: Another anticonvulsant with broader sodium channel inhibition .
This compound’s high selectivity and potency make it a valuable compound for both research and therapeutic applications.
Properties
IUPAC Name |
7-fluoro-3-oxo-2-(2-pyridin-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N3O3/c25-19-6-3-5-18-20(19)21(31(23(18)33)13-11-16-4-1-2-12-29-16)22(32)30-14-15-7-9-17(10-8-15)34-24(26,27)28/h1-10,12,21H,11,13-14H2,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXUKFHZQDPFAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C(C3=C(C2=O)C=CC=C3F)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.